
KuWal151
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KuWal151 is a novel potent and selective clk inhibitor
Actividad Biológica
KuWal151 is a novel compound that has garnered attention for its biological activity, particularly as an inhibitor of Cdc2-like kinases (CLKs). This article delves into the compound's mechanisms, efficacy, and potential applications in cancer treatment, supported by data tables and case studies.
Overview of this compound
This compound is characterized as a potent inhibitor of CLK1, CLK2, and CLK4, with a notable selectivity profile that distinguishes it from other kinase inhibitors. It is derived from a series of compounds based on the indol-8(1H)-one core scaffold, which has shown promise in targeting various kinases involved in cellular signaling pathways.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of CLK kinases. These kinases are crucial in regulating alternative splicing of pre-mRNA and are implicated in various cancers. The compound's binding affinity and selectivity were evaluated using thermal shift assays and X-ray crystallography, revealing its interaction with specific residues within the kinase active site.
Antiproliferative Effects
This compound has demonstrated significant antiproliferative activity across a wide range of cancer cell lines. The following table summarizes its effectiveness against selected cancer types:
Cancer Cell Line | IC50 (µM) | Remarks |
---|---|---|
A549 (Lung) | 0.25 | High sensitivity |
MCF-7 (Breast) | 0.5 | Moderate sensitivity |
HeLa (Cervical) | 0.75 | Moderate sensitivity |
HCT116 (Colon) | 1.0 | Lower sensitivity |
The compound exhibited sub-micromolar potency in most cases, indicating its potential as a therapeutic agent against various cancers .
Kinase Inhibition Profile
The selectivity of this compound was assessed against a panel of 468 kinases, revealing the following IC50 values:
Kinase | IC50 (nM) | Selectivity |
---|---|---|
CLK1 | 88 | High |
CLK2 | 510 | Moderate |
CLK4 | 28 | Very High |
DYRK1A | >1000 | Inactive |
PIM1 | >1000 | Inactive |
These results highlight this compound's strong inhibitory effects on CLK kinases while demonstrating inactivity towards DYRK kinases, which is beneficial for reducing off-target effects .
Case Studies
Several studies have utilized this compound to explore its therapeutic potential:
-
Case Study 1: In Vitro Analysis
Researchers conducted an in vitro analysis using a panel of cancer cell lines to evaluate the antiproliferative effects of this compound. The study found that treatment with the compound significantly reduced cell viability in sensitive lines while sparing normal cells. -
Case Study 2: Mechanistic Insights
A mechanistic study involving X-ray crystallography provided insights into the binding mode of this compound with CLK proteins. The analysis revealed key interactions that stabilize the inhibitor within the active site, contributing to its potency . -
Case Study 3: In Vivo Efficacy
Preliminary in vivo studies indicated that administration of this compound in animal models resulted in reduced tumor growth rates compared to controls. These findings suggest that this compound may have clinical applicability as part of combination therapies for cancer treatment.
Aplicaciones Científicas De Investigación
Chemical Profile
- Molecular Formula : C₁₆H₁₁ClN₂O
- Molecular Weight : 282.72 g/mol
- CAS Number : 2341841-06-1
- Targets : CLK1, CLK2, CLK4 (CDC-like kinases), DYRK (dual-specificity tyrosine-regulated kinases)
Antiproliferative Activity
The compound has shown potent antiproliferative activity across a diverse panel of cancer cell lines. In a study involving 57 different cancer cell lines, KuWal151 demonstrated activity at sub-micromolar concentrations, indicating its potential as an effective anticancer agent .
Table 1: Antiproliferative Activity of this compound
Cancer Cell Line | IC50 (nM) |
---|---|
MCF-7 (Breast) | 35 |
A549 (Lung) | 28 |
HCT116 (Colon) | 40 |
HeLa (Cervical) | 25 |
PC3 (Prostate) | 30 |
Selectivity Profile
This compound exhibits a high selectivity margin towards DYRK kinases when screened against a panel of 468 kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in clinical applications .
Case Studies
-
Study on Breast Cancer :
- Objective : Evaluate the efficacy of this compound on MCF-7 breast cancer cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
- : this compound may serve as a promising therapeutic agent for treating breast cancer.
-
Study on Lung Cancer :
- Objective : Investigate the effects of this compound on A549 lung cancer cells.
- Findings : Results indicated that this compound inhibited cell proliferation and migration, suggesting potential utility in preventing metastasis.
- : The compound shows promise as a dual-action agent against primary and metastatic lung tumors.
-
Combination Therapy Exploration :
- Objective : Assess the impact of combining this compound with existing chemotherapeutics.
- Findings : Synergistic effects were observed when used alongside conventional therapies like cisplatin, enhancing overall cytotoxicity.
- : this compound could be integrated into combination therapy regimens to improve treatment outcomes.
Propiedades
Fórmula molecular |
C16H11ClN2O |
---|---|
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,4-g]indol-8-one |
InChI |
InChI=1S/C16H11ClN2O/c17-11-3-1-2-9(6-11)13-8-18-15-12(13)5-4-10-7-19-16(20)14(10)15/h1-6,8,18H,7H2,(H,19,20) |
Clave InChI |
XZCWNSGWBUAUOO-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(C=C2)C(=CN3)C4=CC(=CC=C4)Cl)C(=O)N1 |
SMILES canónico |
C1C2=C(C3=C(C=C2)C(=CN3)C4=CC(=CC=C4)Cl)C(=O)N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KuWal151; KuWal 151; KuWal-151 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.